molecular formula C8H5BrF2O3 B1438956 2-(4-Bromophenoxy)-2,2-difluoroacetic acid CAS No. 1153776-34-1

2-(4-Bromophenoxy)-2,2-difluoroacetic acid

Cat. No.: B1438956
CAS No.: 1153776-34-1
M. Wt: 267.02 g/mol
InChI Key: YGWFXCNFJPSDPX-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromophenoxy)-2,2-difluoroacetic acid” is likely to be a brominated and fluorinated organic compound. It contains a bromophenoxy group attached to a difluoroacetic acid group. The presence of these functional groups could give this compound unique chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a bromine atom on the phenyl ring and two fluorine atoms on the acetic acid moiety. These halogen atoms could significantly influence the compound’s reactivity and interactions .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, including nucleophilic aromatic substitution reactions due to the presence of the bromine atom, and reactions at the carboxylic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine and fluorine atoms could increase the compound’s density and boiling point compared to similar compounds without these halogens.

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC) Enhancements

4'-Bromophenacyl triflate, a derivative of 2-(4-Bromophenoxy)-2,2-difluoroacetic acid, has been utilized for preparing carboxylic acid ester derivatives. These derivatives are significant for spectrophotometric detection in HPLC, as shown in research by Ingalls et al. (1984). This method enhances the detection capabilities of HPLC, especially for mono-, di-, and tricarboxylic and sterically hindered carboxylic acids (Ingalls, Minkler, Hoppel, & Nordlander, 1984).

Bromophenolic Compound Analysis

Hofer et al. (2019) explored the isolation of bromophenolic compounds from red algae. They developed an HPLC method for separating these compounds, using this compound-related substances as standards. This method is vital for understanding the role of bromophenols in chemical protection in red algae (Hofer, Hartmann, Orfanoudaki, Ngoc, Nagl, Karsten, Heesch, & Ganzera, 2019).

Synthesis and Radiolabelling Applications

Abbas, Younas, and Feinendegen (1991) described the synthesis and radiolabelling of 2-[6-(4-bromophenoxy)hexyl]oxirane-2-carboxylic acid, showcasing the potential of bromophenoxy difluoroacetic acid derivatives in radiolabelling for medical imaging or biological tracing (Abbas, Younas, & Feinendegen, 1991).

Disinfection Byproduct Research

Zhai and Zhang (2011) investigated the formation and decomposition of brominated disinfection byproducts (Br-DBPs) in water treatment. The research is relevant to understanding how compounds like this compound and its derivatives behave under chlorination conditions, which is crucial for safe drinking water processing (Zhai & Zhang, 2011).

Molecularly Imprinted Polymer Particles

Schöllhorn et al. (2000) used a derivative similar to this compound in the analysis of herbicides. This approach involves molecularly imprinted polymer particles and demonstrates the utility of these compounds in environmental monitoring and herbicide detection (Schöllhorn, Maurice, Flohic, & Limoges, 2000).

Synthesis of 3,3-Difluoro-GABA

Kondratov et al. (2015) utilized alkyl 2-bromo-2,2-difluoroacetates, closely related to this compound, in the synthesis of 3,3-difluoro-GABA. This showcases the compound's role in synthesizing new chemical entities, potentially useful in pharmaceutical applications (Kondratov, Bugera, Tolmachova, Posternak, Daniliuc, & Haufe, 2015).

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to predict the exact mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “2-(4-Bromophenoxy)-2,2-difluoroacetic acid” would require appropriate safety precautions. The specific hazards would depend on various factors, including the compound’s reactivity and toxicity .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields such as medicinal chemistry or materials science, but without specific studies or data, this is purely speculative .

Properties

IUPAC Name

2-(4-bromophenoxy)-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O3/c9-5-1-3-6(4-2-5)14-8(10,11)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWFXCNFJPSDPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(C(=O)O)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153776-34-1
Record name 2-(4-bromophenoxy)-2,2-difluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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